(Z)-4-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzenesulfonamide
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Description
(Z)-4-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13N3O5S4 and its molecular weight is 479.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Studies on similar sulfonamide and thiazolidinone derivatives have focused on their synthesis, structural characterization, and potential biological activities. For instance, the synthesis of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines and their reactions with nitrile oxides highlight the complex chemical interactions and potential for producing novel compounds with significant properties (Kandeel & Youssef, 2001). These methodologies offer a foundation for the synthesis and exploration of your compound.
Antitumor and Antibacterial Activities
A series of sulfonamide derivatives, including those with thiophene moieties, have been synthesized and evaluated for their antitumor and antibacterial activities. For example, compounds displaying potent antitumor activity against various cancer cell lines and high antibacterial activity against Gram-positive and Gram-negative bacteria were identified, suggesting the therapeutic potential of these chemical frameworks (Hafez, Alsalamah, & El-Gazzar, 2017). Such studies underscore the relevance of sulfonamide and thiophene derivatives in developing new anticancer and antibacterial agents.
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been investigated for their singlet oxygen quantum yield, demonstrating potential applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). This research indicates the utility of sulfonamide derivatives in designing compounds for medical applications, particularly in targeting cancer cells.
Electrochemical Properties and Metal Ion Complexation
Electrochemical studies on related compounds, such as thioxo-thiazolidinones, have explored their redox behavior and potential as ligands for heavy metal ions, suggesting applications in environmental monitoring and remediation (Ungureanu et al., 2021). This research area could offer insights into the electrochemical applications of your compound, particularly in sensing and detoxification processes.
Properties
IUPAC Name |
4-[2,5-dioxo-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S4/c19-30(25,26)12-5-3-10(4-6-12)20-15(22)9-13(16(20)23)21-17(24)14(29-18(21)27)8-11-2-1-7-28-11/h1-8,13H,9H2,(H2,19,25,26)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFPYYMYWWUDLG-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)N3C(=O)C(=CC4=CC=CS4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)N3C(=O)/C(=C/C4=CC=CS4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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